![molecular formula C19H27N3O3 B4178407 N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178407.png)
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide (also known as CPP-109) is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called γ-aminobutyric acid (GABA) and is known to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).
Mechanism of Action
CPP-109 works by inhibiting the activity of the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-109 increases the levels of GABA in the brain, which has a calming effect and reduces the cravings for drugs and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased anxiety and improved mood. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs and alcohol. Additionally, CPP-109 has been shown to have anti-convulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using CPP-109 in lab experiments is that it is a selective inhibitor of GABA-AT, meaning it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. However, one limitation of using CPP-109 is that it has a short half-life and needs to be administered frequently, which can make it difficult to use in long-term studies.
Future Directions
There are several future directions for research on CPP-109. One area of interest is the potential use of CPP-109 in the treatment of other addictive substances, such as opioids and nicotine. Additionally, there is ongoing research into the optimal dosing and administration of CPP-109 for addiction treatment. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could lead to the development of more effective treatments for addiction and other neurological disorders.
Conclusion:
In conclusion, CPP-109 is a compound with significant potential for the treatment of addiction and other neurological disorders. Its ability to modulate the activity of GABA-AT has been shown to reduce drug-seeking behavior and improve mood and anxiety. While there are limitations to its use in lab experiments, CPP-109 remains a valuable tool for studying the role of GABA in addiction and other neurological disorders. Ongoing research into its therapeutic applications and mechanisms of action will continue to shed light on its potential benefits.
Scientific Research Applications
CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. It has been shown to reduce drug-seeking behavior in animal models and has also been tested in human clinical trials. CPP-109 has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and schizophrenia.
properties
IUPAC Name |
N-cyclohexyl-N-methyl-3-nitro-4-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-20(16-8-4-2-5-9-16)19(23)15-10-11-17(18(14-15)22(24)25)21-12-6-3-7-13-21/h10-11,14,16H,2-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAHYAKNJNQJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-3-nitro-4-piperidin-1-ylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.